Pugnac

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 24,25-dihydroxyvitamine D3 implique généralement l'hydroxylation de la 25-hydroxyvitamine D3. Ce processus est catalysé par l'enzyme CYP24A1, qui introduit un groupe hydroxyle à la position 24 du carbone . Les conditions de réaction impliquent généralement le maintien d'un environnement contrôlé pour garantir l'activité et la stabilité de l'enzyme.

Méthodes de production industrielle : La production industrielle de la 24,25-dihydroxyvitamine D3 utilise souvent des méthodes biotechnologiques, utilisant des micro-organismes génétiquement modifiés qui expriment l'enzyme CYP24A1. Cette approche permet la production efficace et évolutive du composé .

Analyse Des Réactions Chimiques

Types de réactions : La 24,25-dihydroxyvitamine D3 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé davantage pour former d'autres métabolites.

Hydroxylation : Des groupes hydroxyle supplémentaires peuvent être introduits à différentes positions.

Substitution : Des groupes fonctionnels peuvent être substitués pour modifier les propriétés du composé.

Réactifs et conditions courants :

Agents oxydants : Tels que le permanganate de potassium ou le trioxyde de chrome.

Agents hydroxylants : Enzymes comme la CYP24A1.

Agents de substitution : Divers réactifs organiques en fonction de la substitution souhaitée.

Produits principaux :

1,24,25-Trihydroxyvitamine D3 : Formé par une hydroxylation supplémentaire.

Acide calcitroïque : Un produit de la voie d'oxydation.

4. Applications de la recherche scientifique

La 24,25-dihydroxyvitamine D3 a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme précurseur pour la synthèse d'autres métabolites de la vitamine D.

Biologie : Étudié pour son rôle dans l'homéostasie du calcium et le métabolisme osseux.

Médecine : Enquêté pour ses effets thérapeutiques potentiels sur les maladies osseuses et les troubles liés au calcium.

Industrie : Utilisé dans la production de suppléments de vitamine D et d'aliments enrichis

5. Mécanisme d'action

Le mécanisme d'action de la 24,25-dihydroxyvitamine D3 implique son interaction avec le récepteur de la vitamine D (VDR). Lorsqu'il se lie au VDR, il régule l'expression des gènes impliqués dans le métabolisme du calcium et du phosphate. Cette régulation contribue à maintenir des niveaux normaux de calcium et de phosphate plasmatiques, favorisant la santé osseuse et prévenant des troubles comme le rachitisme et l'ostéomalacie .

Composés similaires :

1,25-Dihydroxyvitamine D3 : La forme la plus active de la vitamine D3, cruciale pour l'absorption du calcium et la santé osseuse.

25-Hydroxyvitamine D3 : Un précurseur à la fois de la 1,25-dihydroxyvitamine D3 et de la 24,25-dihydroxyvitamine D3.

Unicité : La 24,25-dihydroxyvitamine D3 est unique dans son rôle spécifique dans l'intégrité et la cicatrisation osseuses. Contrairement à la 1,25-dihydroxyvitamine D3, qui est principalement impliquée dans l'absorption du calcium, la 24,25-dihydroxyvitamine D3 est essentielle au développement osseux normal et à la réparation des fractures .

Applications De Recherche Scientifique

Insulin Resistance and Metabolic Studies

PUGNAc has been extensively used to study the relationship between O-GlcNAc modifications and insulin resistance. Research indicates that elevated levels of O-GlcNAc can lead to insulin desensitization. For instance, a study demonstrated that treating 3T3-L1 adipocytes with this compound resulted in increased O-GlcNAc levels, which were linked to impaired insulin signaling and subsequent insulin resistance . This application is crucial for understanding metabolic disorders such as Type 2 diabetes.

Table 1: Summary of this compound's Role in Insulin Resistance Studies

Apoptosis and Cell Survival

This compound's impact on apoptosis has also been a significant focus of research. It has been shown to inhibit the pro-survival action of insulin during serum deprivation in various cell types. This effect is not replicated by other selective OGA inhibitors, suggesting that this compound may interact with additional unknown targets that influence cell survival pathways . This characteristic makes this compound a valuable tool for studying the mechanisms underlying cell death and survival.

Case Study: this compound and Insulin-Induced Apoptosis

In a controlled study, researchers treated cells with this compound and observed alterations in apoptotic markers compared to controls treated with selective OGA inhibitors. The findings indicated that while OGA inhibition generally leads to increased O-GlcNAc levels, the specific effects of this compound on apoptosis were distinct and warrant further investigation into its mechanisms .

Cellular Signaling and Disease Mechanisms

The modulation of cellular signaling pathways by this compound extends beyond metabolic studies. For example, this compound has been implicated in inhibiting NF-κB activity in TNF-α-induced ARPE-19 cells, suggesting potential applications in inflammatory diseases . By affecting key signaling pathways, this compound can serve as a valuable compound for elucidating the roles of glycosylation in various diseases.

Table 2: Effects of this compound on Cellular Signaling Pathways

Mécanisme D'action

The mechanism of action of 24,25-dihydroxyvitamin D3 involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, it regulates the expression of genes involved in calcium and phosphate metabolism. This regulation helps maintain normal plasma calcium and phosphate levels, promoting bone health and preventing disorders like rickets and osteomalacia .

Comparaison Avec Des Composés Similaires

1,25-Dihydroxyvitamin D3: The most active form of vitamin D3, crucial for calcium absorption and bone health.

25-Hydroxyvitamin D3: A precursor to both 1,25-dihydroxyvitamin D3 and 24,25-dihydroxyvitamin D3.

Uniqueness: 24,25-Dihydroxyvitamin D3 is unique in its specific role in bone integrity and healing. Unlike 1,25-dihydroxyvitamin D3, which is primarily involved in calcium absorption, 24,25-dihydroxyvitamin D3 is essential for normal bone development and fracture healing .

Activité Biologique

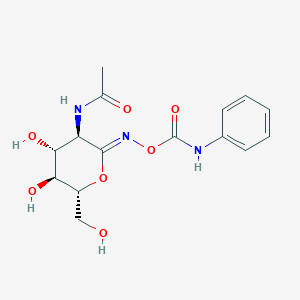

PUGNAc (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate) is a potent inhibitor of O-GlcNAcase (OGA), an enzyme responsible for the removal of O-linked N-acetylglucosamine (O-GlcNAc) modifications from proteins. This compound has been extensively studied for its biological activities, particularly in relation to insulin signaling and glucose metabolism. This article synthesizes findings from various studies, highlighting this compound's effects on cellular processes, mechanisms of action, and implications for metabolic disorders.

This compound primarily functions by inhibiting O-GlcNAcase, leading to an accumulation of O-GlcNAc modifications on proteins. These modifications are crucial for regulating various cellular processes, including insulin signaling. Elevated O-GlcNAc levels have been linked to insulin resistance, a condition where cells fail to respond effectively to insulin.

Key Findings:

- Insulin Resistance : Prolonged treatment with this compound (e.g., 100 µM for 12 hours) has been shown to significantly impair insulin-stimulated glucose uptake in adipocytes. This impairment is associated with increased O-GlcNAc modification of key signaling proteins like IRS-1 and Akt2, which are critical for insulin signaling pathways .

- Cell Viability : Notably, this compound treatment does not adversely affect the viability or morphology of adipocytes, indicating that its effects on glucose metabolism are not due to cytotoxicity .

- Mechanistic Insights : Studies suggest that the reciprocal relationship between O-GlcNAc modification and phosphorylation on certain proteins may underlie the mechanism by which this compound induces insulin resistance .

Research Findings

The following table summarizes key research findings regarding the biological activity of this compound:

| Study | Cell Type | Concentration | Duration | Key Findings |

|---|---|---|---|---|

| Vosseller et al. (2002) | 3T3-L1 Adipocytes | 100 µM | 12 hours | Decreased insulin-stimulated glucose uptake; increased O-GlcNAc levels on IRS-1 and Akt2. |

| Park et al. (2005) | Primary Adipocytes | 100 µM | 12 hours | Impaired glucose utilization; significant reduction in GLUT4 translocation. |

| Arias et al. (2004) | Rat Skeletal Muscle | 100 µM | 12 hours | Induced insulin resistance; elevated O-GlcNAc modification correlated with reduced phosphorylation of insulin signaling intermediates. |

Case Studies

- Adipocyte Studies : In a study involving rat primary adipocytes treated with this compound, researchers observed a significant reduction in insulin-stimulated glucose uptake by approximately 45%. The study concluded that increased O-GlcNAc modification led to impaired glucose transport activity, suggesting a direct link between this compound treatment and insulin resistance .

- Insulin Action Inhibition : Another investigation highlighted that this compound not only inhibits the pro-survival action of insulin but also suggests that this effect is mediated through mechanisms beyond mere elevation of O-GlcNAc levels. This indicates that this compound may interact with other unknown targets affecting insulin signaling pathways .

Implications for Metabolic Disorders

The biological activity of this compound has significant implications for understanding metabolic disorders such as type 2 diabetes. By elucidating the role of O-GlcNAc modifications in insulin signaling, researchers can better understand how dysregulation in these pathways contributes to insulin resistance and related conditions.

Propriétés

IUPAC Name |

[(E)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14+/t10-,11-,12-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLNJFVQMUMOJY-JIJAQUFFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/OC(=O)NC2=CC=CC=C2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.